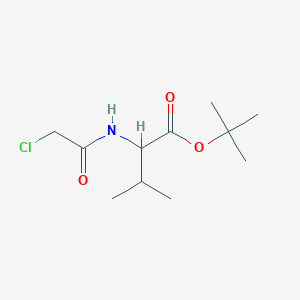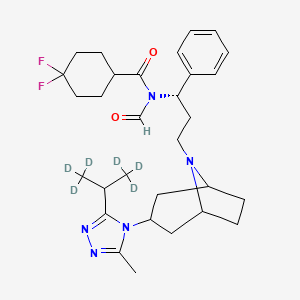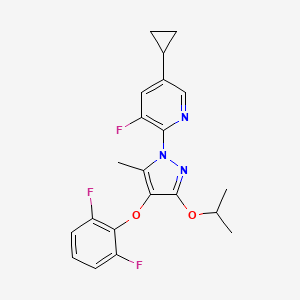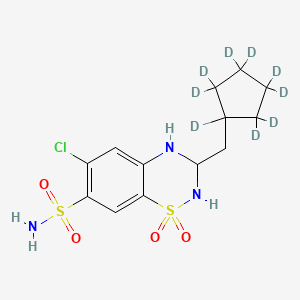
Cyclopenthiazide-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benesal-d9 is a novel compound with the chemical formula C13H9D9ClN3O4S2 and a molecular weight of 388.94 g/mol . It is a deuterated analog of a known compound, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benesal-d9 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Benesal-d9 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product. The use of advanced analytical techniques ensures the consistency and reproducibility of the compound in industrial settings.
化学反応の分析
Types of Reactions
Benesal-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benesal-d9 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
Benesal-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biological fate of similar compounds.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Benesal-d9 involves its interaction with specific molecular targets and pathways. In the context of acute myeloid leukemia, Benesal-d9 has been shown to deplete leukemia stem cells and abolish chemotherapy-induced stem cell enrichment . This leads to the dramatic elimination of leukemia cell survival, making it a promising candidate for cancer therapy. The compound’s deuterated nature enhances its stability and efficacy, contributing to its unique mechanism of action.
類似化合物との比較
Benesal-d9 is compared with other similar compounds such as:
3-Deazaneplanocin A (DZNep): A histone methylation inhibitor with anticancer effects.
Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase inhibitor used in cancer therapy.
Decitabine (DAC): A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Benesal-d9 is unique due to its deuterated structure, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C13H18ClN3O4S2 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |
InChIキー |
BKYKPTRYDKTTJY-MNQWDKBTSA-N |
異性体SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


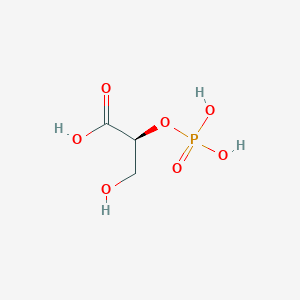
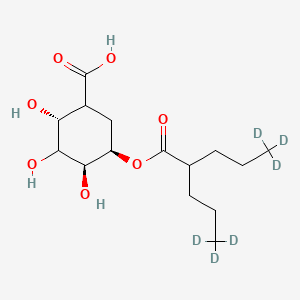
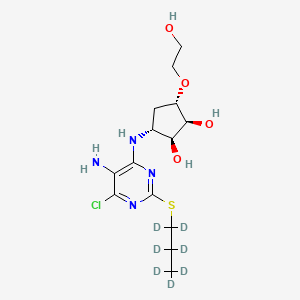
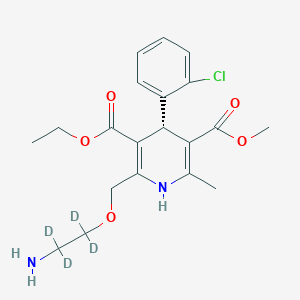
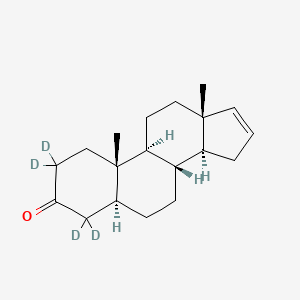
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
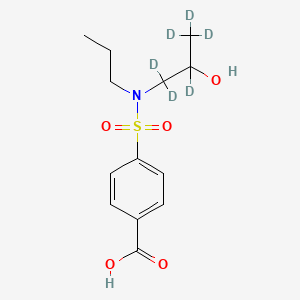

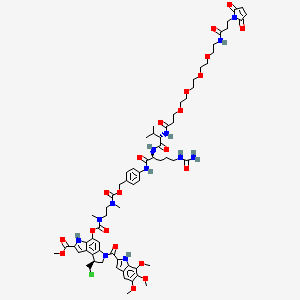
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

